2-Iodoheptane

Description

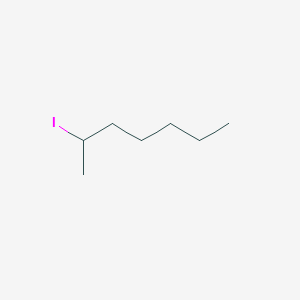

Structure

3D Structure

Properties

IUPAC Name |

2-iodoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15I/c1-3-4-5-6-7(2)8/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUTWECDRZFXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334078 | |

| Record name | 2-Iodoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18589-29-2 | |

| Record name | 2-Iodoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodoheptane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-iodoheptane. The information is curated for professionals in research and development, with a focus on delivering precise data and outlining logical experimental workflows.

Chemical Structure and Identifiers

This compound is a secondary alkyl iodide characterized by a seven-carbon chain with an iodine atom attached to the second carbon atom. This structure dictates its reactivity, making it a useful intermediate in organic synthesis.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 18589-29-2 | [1][2][3][4] |

| Molecular Formula | C₇H₁₅I | [1][2][3][4] |

| SMILES | CCCCCC(C)I | [2][4] |

| InChI | InChI=1S/C7H15I/c1-3-4-5-6-7(2)8/h7H,3-6H2,1-2H3 | [1][2][5] |

| InChIKey | QAUTWECDRZFXMN-UHFFFAOYSA-N | [1][2][4][5] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of the available data are predicted values or may refer to its isomer, 1-iodoheptane, due to a lack of extensive experimental data for the 2-isomer.

| Property | Value | Notes | Reference |

| Molecular Weight | 226.10 g/mol | - | [2][4][6] |

| Boiling Point | 193.85 °C | Estimated | [3] |

| Melting Point | -48.2 °C | Estimated | [3][7] |

| Density | 1.350 g/cm³ | - | [3] |

| Refractive Index | 1.492 (n20/D) | Predicted | [3] |

| Vapor Pressure | 0.6 ± 0.4 mmHg | at 25°C, Predicted | [3] |

| Flash Point | 65.0 ± 14.6 °C | Predicted | [3] |

| LogP | 4.50 | Predicted | [3][6] |

Solubility

Based on the principle of "like dissolves like," this compound, as a relatively nonpolar molecule, is expected to be soluble in nonpolar organic solvents and insoluble in polar solvents like water.[8] The table below provides qualitative solubility information, primarily based on data for the related compound 1-iodoheptane.

| Solvent | Solubility | Reference |

| Water | Insoluble | [9] |

| Ethanol | Soluble | [9] |

| Diethyl Ether | Soluble | [9] |

| Acetone | Soluble | [9] |

| Chloroform | Soluble | [9] |

| Benzene | Miscible | [9] |

| Carbon Tetrachloride | Soluble | [8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound. The following information is available in public databases.

| Spectroscopy Type | Data Availability | Reference |

| Mass Spectrometry (GC-MS) | Available (Electron Ionization) | [1][2][5][10] |

| ¹³C NMR Spectroscopy | Available | [2] |

| Infrared (IR) Spectroscopy | Available (Vapor Phase) | [2] |

| Gas Chromatography (GC) | Kovats Retention Index data available | [1][2][10][11][12] |

Reactivity and Synthesis

As a secondary alkyl iodide, this compound is a versatile reagent in organic synthesis. The carbon-iodine bond is relatively weak, making the iodide a good leaving group in nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. It can be used to introduce the heptan-2-yl group into various molecules.

Below is a logical workflow for a potential synthesis of this compound from 2-heptanol.

Caption: A logical workflow for the synthesis of this compound.

Biological Activity

There is currently a limited amount of publicly available information regarding the specific biological activities or signaling pathways associated with this compound. For drug development professionals, this indicates that this compound is an unexplored chemical entity in terms of its pharmacological potential.

To assess its biological activity, a standard screening cascade would be employed. This workflow would begin with high-throughput in vitro assays to identify any potential biological effects, followed by more detailed secondary assays to understand the mechanism of action and potential toxicity.

The following diagram illustrates a general experimental workflow for evaluating the biological activity of a novel compound like this compound.

Caption: A general workflow for screening the biological activity of a chemical compound.

Safety and Toxicology

Specific toxicological data for this compound is not well-documented. However, based on the Material Safety Data Sheet (MSDS) for its isomer, 1-iodoheptane, it should be handled as a hazardous substance.[13]

Potential Hazards (based on 1-iodoheptane):

-

Harmful if swallowed.[13]

-

Irritating to eyes, respiratory system, and skin.[13]

-

May cause drowsiness or dizziness upon inhalation of vapors.[13]

-

Combustible, with a slight fire hazard when exposed to heat or flame.[13]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood, are strongly recommended when handling this compound.

References

- 1. Heptane, 2-iodo- [webbook.nist.gov]

- 2. This compound | C7H15I | CID 519590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound [stenutz.eu]

- 5. spectrabase.com [spectrabase.com]

- 6. (2S)-2-iodoheptane | C7H15I | CID 89996699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Solutions [chemed.chem.purdue.edu]

- 9. chembk.com [chembk.com]

- 10. Heptane, 2-iodo- [webbook.nist.gov]

- 11. Heptane, 2-iodo- [webbook.nist.gov]

- 12. Heptane, 2-iodo- [webbook.nist.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

(S)-2-Iodoheptane: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Iodoheptane is a chiral alkyl iodide that serves as a valuable building block in organic synthesis. Its stereodefined structure makes it a crucial intermediate in the synthesis of complex chiral molecules, including pharmaceuticals and other biologically active compounds. The presence of the iodine atom at a stereogenic center allows for a variety of stereospecific transformations, such as nucleophilic substitution and cross-coupling reactions, enabling the construction of intricate molecular architectures with high stereochemical control. This guide provides an in-depth overview of the synthesis and characterization of (S)-2-iodoheptane, offering detailed experimental protocols and data for researchers in the field.

Synthesis of (S)-2-Iodoheptane

The stereospecific synthesis of (S)-2-iodoheptane is most commonly achieved through the nucleophilic substitution of a chiral precursor, typically a secondary alcohol. A widely employed method is a variation of the Appel reaction, which utilizes triphenylphosphine and iodine. This reaction proceeds via an SN2 mechanism, resulting in a predictable inversion of stereochemistry at the reaction center. Therefore, to obtain (S)-2-iodoheptane, the synthesis would start from (R)-2-heptanol.

The overall reaction is as follows:

(R)-2-heptanol + PPh₃ + I₂ → (S)-2-Iodoheptane + Ph₃PO + HI

An alternative approach involves the use of a cerium(III) chloride heptahydrate and sodium iodide system, which also facilitates the conversion of alcohols to iodides under mild conditions.[1]

Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of (S)-2-iodoheptane from (R)-2-heptanol.

Caption: Synthesis workflow for (S)-2-Iodoheptane.

Characterization of (S)-2-Iodoheptane

The successful synthesis of (S)-2-iodoheptane requires thorough characterization to confirm its identity, purity, and stereochemical integrity. The following analytical techniques are essential for this purpose.

Characterization Workflow

Caption: Analytical workflow for (S)-2-Iodoheptane.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of (S)-2-iodoheptane.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-iodoheptane | [2] |

| Molecular Formula | C₇H₁₅I | [2] |

| Molecular Weight | 226.10 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid (expected) | |

| Boiling Point | 193.85 °C (estimate) | |

| Density | 1.350 g/cm³ (estimate) | |

| Specific Rotation [α] | Not available in cited literature |

Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of (S)-2-iodoheptane. The expected chemical shifts for the protons (¹H) and carbons (¹³C) are detailed below. These are predicted values based on the analysis of similar iodoalkanes.[4][5][6]

¹H NMR (Predicted)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (C1) | ~1.8 | Doublet | ~6.8 |

| CH (C2) | ~4.1 | Sextet | ~6.8 |

| CH₂ (C3) | ~1.7 | Multiplet | |

| CH₂ (C4-C6) | ~1.3-1.4 | Multiplet | |

| CH₃ (C7) | ~0.9 | Triplet | ~7.0 |

¹³C NMR (Predicted)

| Carbon | Chemical Shift (ppm) |

| C1 | ~28 |

| C2 | ~35 |

| C3 | ~43 |

| C4 | ~31 |

| C5 | ~27 |

| C6 | ~22 |

| C7 | ~14 |

Gas chromatography-mass spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the molecule, as well as to assess its purity. The electron ionization (EI) mass spectrum of 2-iodoheptane is expected to show a molecular ion peak (M⁺) at m/z 226.[7] Key fragmentation peaks would include the loss of the iodine atom (M-I)⁺ at m/z 99 and other alkyl fragments.

Experimental Protocols

Synthesis of (S)-2-Iodoheptane from (R)-2-Heptanol

This protocol is adapted from general procedures for the iodination of secondary alcohols with inversion of configuration.[8][9]

Materials:

-

(R)-2-Heptanol

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add iodine (1.2 equivalents) portion-wise to the stirred solution. The mixture will turn dark brown.

-

Slowly add (R)-2-heptanol (1.0 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color of iodine disappears.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to yield pure (S)-2-iodoheptane.

Characterization Protocols

-

Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra and compare the chemical shifts, multiplicities, and integration values with the expected data.

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane).

-

Inject the solution into a GC-MS instrument equipped with a suitable capillary column (e.g., a nonpolar column).

-

Run a temperature program that allows for the separation of the product from any impurities.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The gas chromatogram will indicate the purity of the sample.

-

Accurately prepare a solution of the sample of known concentration (c, in g/mL) in a suitable solvent (e.g., ethanol or chloroform).

-

Calibrate the polarimeter.

-

Fill a polarimeter cell of a known path length (l, in dm) with the solution.

-

Measure the observed optical rotation (α) at a specific temperature (e.g., 20 °C) and wavelength (usually the sodium D-line, 589 nm).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l × c).

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. (2S)-2-iodoheptane | C7H15I | CID 89996699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7H15I | CID 519590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Iodobutane(513-48-4) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 1H proton nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectrabase.com [spectrabase.com]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Iodoheptane (CAS: 18589-29-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoheptane is a secondary alkyl iodide that serves as a valuable intermediate in organic synthesis. Its utility stems from the reactivity of the carbon-iodine bond, which is the weakest among the carbon-halogen bonds. This property makes the iodide an excellent leaving group in nucleophilic substitution and elimination reactions, facilitating the construction of more complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, analytical methods, and reactivity of this compound, with a focus on its potential applications in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental design and safety considerations.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 18589-29-2 | [1] |

| Molecular Formula | C₇H₁₅I | [1] |

| Molecular Weight | 226.10 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Heptane, 2-iodo- | [1] |

| Appearance | light orange liquid | [1] |

| Boiling Point | 193.85 °C (estimate) | |

| Melting Point | -48.2 °C (estimate) | |

| Density | 1.350 g/mL | |

| Flash Point | 65.0 ± 14.6 °C (Predicted) | |

| Refractive Index | 1.492 (Predicted) |

Table 2: Chromatographic and Spectroscopic Data

| Property | Value | Reference(s) |

| Kovats Retention Index (Semi-standard non-polar) | 1136, 1076 | [1] |

| Kovats Retention Index (Standard polar) | 1280 | [1] |

| ¹³C NMR | Spectral data available | [1] |

| GC-MS | Mass spectral data available | [1] |

| IR Spectra | Vapor phase IR data available | [1] |

Synthesis and Purification

This compound is most commonly synthesized from its corresponding alcohol, 2-heptanol. Two prevalent methods for this transformation are the use of hydrogen iodide (often generated in situ) and the Appel reaction.

Synthesis from 2-Heptanol

A general and effective method for the synthesis of secondary alkyl iodides from secondary alcohols is the reaction with triphenylphosphine and iodine, commonly known as the Appel reaction.[2][3] This reaction proceeds under mild conditions and typically results in good yields.

-

Reaction Setup: To a solution of triphenylphosphine (1.5 equivalents) in dichloromethane (DCM, 3 mL) at 0 °C, sequentially add iodine (1.5 equivalents) and imidazole (3.0 equivalents).

-

Addition of Alcohol: After stirring for 10 minutes, a solution of 2-heptanol (1.0 equivalent) in DCM (1 mL) is added dropwise to the reaction mixture.

-

Reaction Progression: The reaction is then allowed to warm to room temperature and stirred for 16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The layers are separated, and the aqueous layer is extracted with DCM.

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by flash column chromatography to yield this compound.

Purification by Fractional Vacuum Distillation

For larger quantities or to remove impurities with close boiling points, fractional vacuum distillation is the preferred method of purification.[4] Lowering the pressure reduces the boiling point, which is crucial for compounds that may decompose at higher temperatures.

-

Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. The distilling flask should contain the crude this compound and boiling chips.

-

Vacuum Application: Carefully apply a vacuum to the system and monitor the pressure with a manometer.

-

Heating: Gently heat the distilling flask using a heating mantle.

-

Fraction Collection: Collect the distillate fractions at the boiling point corresponding to the applied pressure. A temperature-pressure nomograph can be used to estimate the boiling point at reduced pressure.[5] The main fraction containing pure this compound should be collected.

Analytical Methods

The identity and purity of this compound are typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as hexane or dichloromethane. For quantitative analysis, an internal standard can be added.

-

GC Conditions:

-

Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

Injector: Split/splitless inlet at a temperature of 250 °C.

-

Oven Program: An initial temperature of 40 °C held for 1 minute, followed by a ramp of 10 °C/minute to 300 °C, held for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40-200.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at 300 MHz or higher for ¹H.

Reactivity and Applications in Drug Development

As a secondary alkyl halide, this compound can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The outcome is highly dependent on the reaction conditions, including the nature of the nucleophile/base, solvent, and temperature.

-

Sₙ2 Reactions: Favored by strong, non-bulky nucleophiles in polar aprotic solvents.

-

E2 Reactions: Favored by strong, bulky bases. The use of a small base like ethoxide will favor the more substituted Zaitsev product (2-heptene), while a bulky base like potassium tert-butoxide will favor the less substituted Hofmann product (1-heptene).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and may cause skin and eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is sensitive to light and should be stored in a tightly sealed container in a cool, dry place away from ignition sources.

Conclusion

This compound is a versatile synthetic intermediate with well-defined chemical and physical properties. Its synthesis from 2-heptanol is straightforward, and it can be purified using standard laboratory techniques. The reactivity of this compound in substitution and elimination reactions makes it a useful building block for the introduction of the heptyl moiety in more complex molecules, including potential pharmaceutical candidates. A thorough understanding of its properties and reactivity is essential for its effective use in organic synthesis and drug discovery.

Note: The experimental protocols provided are representative and may require optimization for specific laboratory conditions and scales.

References

- 1. This compound | C7H15I | CID 519590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Appel reaction - Wikipedia [en.wikipedia.org]

- 3. Appel Reaction [organic-chemistry.org]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. community.wvu.edu [community.wvu.edu]

- 6. BJOC - An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]

Physical Properties of 2-Iodoheptane: A Technical Guide to its Boiling Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the boiling point of 2-iodoheptane, a crucial physical property for its application in research and pharmaceutical development. Due to the limited availability of experimentally determined data for this specific compound, this document synthesizes estimated values, comparative data from its isomer, and a detailed overview of the physicochemical principles and experimental methodologies governing boiling point determination.

Boiling Point of this compound: An Overview

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to the rapid vaporization of the liquid. For this compound (CAS No. 18589-29-2), a secondary alkyl iodide, its boiling point is a critical parameter for purification, reaction condition optimization, and overall chemical handling.

Reported Boiling Point Data

An exhaustive search of scientific literature and chemical databases reveals a scarcity of experimentally verified boiling point data for this compound at standard atmospheric pressure. An estimated boiling point is available, alongside data for its structural isomer, 1-iodoheptane, which provides a valuable point of comparison.

| Compound | CAS Number | Type | Boiling Point (°C) | Pressure (atm) | Source |

| This compound | 18589-29-2 | Estimated | 193.85 | 1 | [1] |

| 1-Iodoheptane | 4282-40-0 | Experimental | 204 | 1 |

Note: The boiling point of 1-iodoheptane is consistently reported, providing a reliable reference for the approximate boiling point of its 2-iodo isomer.

Factors Influencing the Boiling Point of this compound

The boiling point of an alkyl halide like this compound is determined by the strength of its intermolecular forces. Several structural and electronic factors contribute to these forces.

-

Molecular Weight and Van der Waals Forces: The primary determinant of the boiling point for alkyl iodides is the London dispersion forces, a type of van der Waals force. These forces increase with the number of electrons and the surface area of the molecule. Iodine, being a large and highly polarizable atom, significantly contributes to the strength of these forces, resulting in a relatively high boiling point for this compound compared to other heptyl halides.

-

Isomerism and Molecular Shape: The position of the iodine atom on the heptane chain influences the molecule's overall shape and surface area. As a secondary iodide, this compound is more branched than its primary isomer, 1-iodoheptane. This branching leads to a slightly more compact, spherical shape, which reduces the effective surface area for intermolecular contact. Consequently, the van der Waals forces are weaker in this compound, resulting in a lower boiling point compared to the linear 1-iodoheptane.

-

Dipole-Dipole Interactions: The carbon-iodine bond is the least polar among the carbon-halogen bonds due to the small electronegativity difference between carbon and iodine. Therefore, while dipole-dipole interactions are present, their contribution to the overall intermolecular forces is less significant compared to the London dispersion forces.

The interplay of these factors can be visualized as a logical relationship determining the boiling point.

References

An In-depth Technical Guide to the Spectral Analysis of 2-Iodoheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for 2-iodoheptane. It includes detailed experimental protocols, tabulated spectral data, and a visualization of the mass spectral fragmentation pathway, designed to assist researchers in the identification and characterization of this compound.

Introduction

This compound is a halogenated alkane with the chemical formula C₇H₁₅I. As a versatile synthetic intermediate in organic chemistry, its unambiguous identification is crucial. This guide focuses on the key analytical techniques of NMR spectroscopy (¹H and ¹³C) and mass spectrometry for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of the iodine atom, which deshields adjacent protons, causing them to resonate at a higher frequency (higher ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~4.15 | Sextet | ~6.8 | 1H |

| H-1 | ~1.85 | Doublet | ~6.8 | 3H |

| H-3 | ~1.75 | Multiplet | - | 2H |

| H-4, H-5, H-6 | ~1.30 | Multiplet | - | 6H |

| H-7 | ~0.90 | Triplet | ~7.0 | 3H |

Note: This data is predicted based on typical values for similar iodoalkanes and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbon atom bonded to the iodine (C-2) is expected to have a significantly lower chemical shift compared to the other sp³ hybridized carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Chemical Shift (δ, ppm) |

| C-2 | ~38 |

| C-1 | ~29 |

| C-3 | ~42 |

| C-4 | ~27 |

| C-5 | ~31 |

| C-6 | ~22 |

| C-7 | ~14 |

Note: This data is predicted based on typical values for iodoalkanes and may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of 16 ppm.

-

Set the number of scans to 16, with a relaxation delay of 1 second.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of 240 ppm.

-

Set the number of scans to 1024, with a relaxation delay of 2 seconds.

-

Process the data with a line broadening of 1.0 Hz.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectral Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 226, corresponding to the molecular weight of the compound. The fragmentation pattern will be dominated by the cleavage of the C-I bond and the loss of alkyl fragments.

Table 3: Prominent Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 226 | < 5 | [C₇H₁₅I]⁺ (Molecular Ion) |

| 127 | < 10 | [I]⁺ |

| 99 | 100 | [C₇H₁₅]⁺ (Loss of I) |

| 57 | > 80 | [C₄H₉]⁺ |

| 43 | > 60 | [C₃H₇]⁺ |

| 29 | > 40 | [C₂H₅]⁺ |

Note: The relative intensities are estimates and can vary based on the ionization method and instrument conditions.

Experimental Protocol for GC-MS

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Gas Chromatography (GC) Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

Mass Spectrometry (MS) Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 20-300.

Visualization of Mass Spectral Fragmentation

The following diagram illustrates the primary fragmentation pathway for this compound upon electron ionization.

Caption: Primary fragmentation pathway of this compound in mass spectrometry.

Navigating the Landscape of 2-Iodoheptane: A Technical Guide to Commercial Availability, Purity, and Synthesis

For researchers, scientists, and professionals in drug development, the accessibility and purity of chemical reagents are paramount. 2-Iodoheptane, a secondary iodoalkane, serves as a valuable building block in organic synthesis. This in-depth technical guide provides a comprehensive overview of its commercial availability, typical purity levels, and detailed experimental protocols for its synthesis and purification.

Commercial Availability and Purity of this compound

This compound is commercially available from a number of chemical suppliers. While it is not as commonly stocked as some primary iodoalkanes, it can be readily obtained for research and development purposes. The purity of commercially available this compound is a critical factor for its application in sensitive synthetic procedures.

A survey of suppliers indicates that the typical purity of this compound is ≥98%. One supplier, GODO SHIGEN, explicitly states a purity of "98% or over (GC)," signifying that the purity is determined by gas chromatography.[1] Researchers should always request a Certificate of Analysis (CoA) from the supplier to obtain precise data on the purity and the identity of any potential impurities.

| Supplier Category | Typical Purity | Analytical Method | Notes |

| Specialty Chemical Suppliers | ≥98% | Gas Chromatography (GC) | Purity levels may vary between batches and suppliers. A Certificate of Analysis is essential for critical applications. |

Synthetic Pathways to this compound

The primary synthetic route to this compound involves the nucleophilic substitution of the hydroxyl group in 2-heptanol. Two common and effective methods for this transformation are the use of triphenylphosphine and iodine, and the reaction with hydroiodic acid.

Synthesis from 2-Heptanol using Triphenylphosphine and Iodine

This method, a variation of the Appel reaction, is a mild and efficient way to convert secondary alcohols to iodides. The reaction proceeds through a phosphonium iodide intermediate.

Reaction Scheme:

Materials:

-

2-Heptanol

-

Triphenylphosphine (PPh3)

-

Iodine (I2)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution in an ice bath and add iodine (1.1 equivalents) portion-wise with stirring. The solution will turn into a dark brown suspension of the triphenylphosphine-iodine adduct.

-

To this suspension, add a solution of 2-heptanol (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Diagram of the Synthetic Workflow for this compound from 2-Heptanol

References

An In-depth Technical Guide to the Safe Handling of 2-Iodoheptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Iodoheptane, a crucial reagent in various organic syntheses. The following sections detail its physical and chemical properties, hazard classifications, safe handling and storage procedures, emergency protocols, and representative experimental methodologies. This document is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling. The data presented below has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅I | [1][2][3] |

| Molecular Weight | 226.10 g/mol | [1][4] |

| CAS Number | 18589-29-2 | [1][2][3] |

| Appearance | Colorless to light orange/brown liquid | [5][6] |

| Odor | Odorless | [5] |

| Boiling Point | 193.85 °C to 204 °C | [1][5][6] |

| Melting Point | -48 °C to -48.2 °C | [1][5][6] |

| Flash Point | 65.0 °C to 78 °C | [1][5] |

| Density | 1.350 to 1.379 g/mL at 25 °C | [1][6] |

| Vapor Pressure | 0.6 ± 0.4 mmHg at 25 °C | [1] |

| Vapor Density | 9.17 | [5] |

| Solubility | Insoluble in water; miscible with benzene, soluble in ethanol, ether, acetone, chloroform.[6] | |

| Refractive Index | 1.490 to 1.492 | [1][6] |

| Sensitivity | Light sensitive | [5][6][7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Flammable Liquids | Category 3 or 4 | H226: Flammable liquid and vapor. or H227: Combustible liquid. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][6][8] |

| Serious Eye Damage/Eye Irritation | Category 2A or 2 | H319: Causes serious eye irritation.[5][6][8] |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation.[6][9] |

| Hazardous to the aquatic environment, short-term (acute) | Category 3 | H402: Harmful to aquatic life.[10] |

Hazard Pictograms:

-

Flame (for flammability)

-

Exclamation mark (for skin/eye irritation and acute toxicity)

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.

Engineering Controls

-

Use a certified chemical fume hood for all operations involving this compound.[12]

-

Ensure that an emergency eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5][7]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are required.[7]

-

Skin Protection:

-

Wear a flame-retardant lab coat.

-

Use chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and change them frequently.[7]

-

-

Respiratory Protection: In case of inadequate ventilation or for spill cleanup, use a NIOSH-approved respirator with an organic vapor cartridge.[7]

-

Foot Protection: Wear closed-toe shoes. Safety shoes are recommended.[7]

General Hygiene Practices

-

Do not breathe vapors or mist.[7]

-

Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[9]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][7][10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][10]

-

Protect from direct sunlight as the compound is light-sensitive.[5][6]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[5]

-

Ground and bond containers when transferring material to prevent static discharge.[9][13]

Disposal

-

Dispose of contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[5]

-

Do not dispose of down the drain or into the environment.[5][11]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

| Emergency Situation | First-Aid Measures and Response |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5][7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11] |

| Fire | Use carbon dioxide (CO₂), dry chemical powder, or foam for extinction. Water spray may be used to cool closed containers.[5] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5] |

| Spill | Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[5] Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[11] Collect the absorbed material in a suitable container for disposal.[11] |

Experimental Protocols

The following are representative protocols for common reactions involving alkyl iodides like this compound. These are intended as a guide and should be adapted based on the specific requirements of the experiment and after a thorough risk assessment.

General Nucleophilic Substitution (Sₙ2) Reaction

This protocol describes a typical Sₙ2 reaction where this compound can act as the electrophile.

Materials:

-

This compound

-

Nucleophile (e.g., sodium azide, sodium cyanide)

-

Anhydrous polar aprotic solvent (e.g., acetone, DMF)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Set up the reaction apparatus in a chemical fume hood. Ensure all glassware is dry.

-

Charge the round-bottom flask with the nucleophile and the anhydrous solvent under an inert atmosphere.

-

Begin stirring the mixture.

-

Slowly add this compound to the flask via a syringe.

-

Heat the reaction mixture to the desired temperature and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding water or an appropriate aqueous solution.

-

Perform an aqueous workup to extract the product into an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by a suitable method (e.g., distillation, column chromatography).

Grignard Reagent Formation and Reaction

This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile (e.g., a ketone).

Part A: Grignard Reagent Formation

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

A small crystal of iodine (as an initiator)

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup

Procedure:

-

Flame-dry all glassware and allow it to cool under an inert atmosphere.

-

Place the magnesium turnings in the flask.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of this compound in anhydrous ether.

-

Add a small amount of the this compound solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.

Part B: Reaction with an Electrophile (e.g., Acetone)

Procedure:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of the electrophile (e.g., acetone) in anhydrous ether in a separate dropping funnel.

-

Add the electrophile solution dropwise to the stirred, cooled Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous workup, separating the organic layer.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

Purify the resulting alcohol product as necessary.

Visualizations

Hazard Assessment and Mitigation Workflow

The following diagram illustrates the logical steps involved in assessing and mitigating the risks associated with handling this compound.

Caption: A workflow for hazard assessment and mitigation.

General Laboratory Workflow for Handling Hazardous Liquids

This diagram outlines a standard workflow for safely handling hazardous liquids like this compound in a laboratory setting.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. amherst.edu [amherst.edu]

- 6. webassign.net [webassign.net]

- 7. This compound | C7H15I | CID 519590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. nipissingu.ca [nipissingu.ca]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 13. leah4sci.com [leah4sci.com]

A Technical Guide to the Solubility of 2-Iodoheptane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 2-iodoheptane, a significant alkyl halide isomer. A comprehensive understanding of its solubility is crucial for applications ranging from organic synthesis and reaction engineering to purification processes and formulation development. This document synthesizes available qualitative solubility data, presents key physicochemical properties, details a standard experimental protocol for solubility determination, and illustrates the underlying principles and workflows through logical diagrams.

Physicochemical Properties of this compound

This compound is a liquid haloalkane whose physical properties are dictated by its seven-carbon alkyl chain and the presence of an iodine atom on the second carbon. The carbon-iodine bond is weakly polar, and the long alkyl chain imparts a significant nonpolar character to the molecule. These structural features are the primary determinants of its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18589-29-2 | [1][2][3] |

| Molecular Formula | C₇H₁₅I | [1][2][3] |

| Molecular Weight | 226.10 g/mol | [1][2][3] |

| Boiling Point | ~194 °C (estimate) | [1] |

| Density | ~1.35 g/mL | [1] |

| Appearance | Colorless Liquid | [4] |

Solubility Profile of this compound

The solubility of a compound is fundamentally governed by the principle "like dissolves like," which indicates that substances with similar polarities and intermolecular forces are likely to be miscible.[5][6][7] this compound, being a weakly polar molecule dominated by a large nonpolar alkyl group, exhibits high solubility in nonpolar and weakly polar organic solvents.[5][8] The primary intermolecular interactions at play are London dispersion forces.[5]

Conversely, it is expected to be immiscible or very poorly soluble in highly polar solvents like water. The energy required to disrupt the strong hydrogen bonding network in water is not adequately compensated by the weak van der Waals forces that would form between water and this compound molecules.[8][9]

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | "Like dissolves like"; similar nonpolar character and reliance on London dispersion forces.[5][8] |

| Nonpolar Aromatic | Benzene, Toluene | Miscible | Similar nonpolar character; 1-iodoheptane is miscible in benzene.[4][10] |

| Halogenated | Dichloromethane, Chloroform | Miscible | Weakly polar solvents with similar intermolecular forces.[4][8][10] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Weakly polar solvents; 1-iodoheptane is soluble in ether.[4][10] |

| Ketones | Acetone | Soluble | Moderately polar; provides a balance of interactions. 1-iodoheptane is soluble in acetone.[4] |

| Alcohols | Ethanol, Methanol | Soluble | The alkyl chain of the alcohol interacts with the heptyl group of this compound. 1-iodoheptane is soluble in ethanol.[4][11] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Immiscible / Very Low | "Like dissolves like" principle; significant mismatch in polarity and intermolecular forces (H-bonding vs. dispersion forces).[8][9] |

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The logical relationship between the solute, the solvent, and the resulting solubility is governed by molecular interactions and thermodynamic principles.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is required. The isothermal shake-flask method is a well-established and accurate technique for determining the equilibrium solubility of a liquid solute in a liquid solvent.[12][13]

Principle

A surplus of the solute (this compound) is mixed with the solvent and agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At equilibrium, the solvent is saturated with the solute. The concentration of the solute in the saturated liquid phase is then determined analytically.

Materials and Equipment

-

Solute: High-purity this compound (>98%)

-

Solvents: High-purity organic solvents of interest

-

Apparatus:

-

Thermostatic shaker bath or incubator with precise temperature control (±0.1 °C)

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE septa)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), UV/Vis Spectrophotometer, or High-Performance Liquid Chromatograph (HPLC))

-

Detailed Methodology

-

Preparation:

-

Set the thermostatic shaker bath to the desired experimental temperature (e.g., 25.0 °C).

-

Accurately prepare a series of calibration standards of this compound in the chosen solvent across a range of expected concentrations.

-

To a series of vials (in triplicate for each solvent), add a precisely known volume or mass of the solvent.

-

-

Equilibration:

-

Add an excess amount of this compound to each vial. "Excess" ensures that a separate, undissolved phase of this compound remains visible after equilibrium is reached, confirming saturation.

-

Seal the vials tightly to prevent evaporation of the solvent or solute.

-

Place the vials in the thermostatic shaker and agitate them for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is fully established.[12]

-

-

Sample Separation:

-

After the equilibration period, stop the agitation and allow the vials to rest in the thermostatic bath for several hours. This allows for the complete separation of the two liquid phases (the saturated solvent layer and the excess this compound layer).

-

Carefully withdraw an aliquot from the clear, upper saturated solvent layer using a syringe. Avoid disturbing the interface or drawing any of the undissolved solute.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step removes any microscopic droplets of undissolved solute.[14]

-

-

Analysis:

-

Accurately weigh the filtered sample to determine its mass.

-

Dilute the sample gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using the chosen analytical method (e.g., GC-FID).

-

Run the previously prepared calibration standards to generate a calibration curve (e.g., peak area vs. concentration).

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Back-calculate to find the concentration in the original, undiluted saturated solution.

-

Express the solubility in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL) or molarity (mol/L).

-

Experimental Workflow Diagram

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H15I | CID 519590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Heptane, 2-iodo- [webbook.nist.gov]

- 4. Iodoheptane [chembk.com]

- 5. smart.dhgate.com [smart.dhgate.com]

- 6. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 7. education.com [education.com]

- 8. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 9. allen.in [allen.in]

- 10. brainly.in [brainly.in]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

The Advent of Secondary Iodoalkanes: A Technical Guide to Their Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary iodoalkanes, a class of organohalogen compounds characterized by an iodine atom attached to a secondary carbon, have played a pivotal role in the advancement of organic synthesis. Though their formal "discovery" is not marked by a single seminal event, their existence and utility were implicitly understood and applied by pioneering chemists of the 19th century. This technical guide provides a comprehensive overview of the historical context, key synthetic methodologies, quantitative data, and reaction mechanisms associated with secondary iodoalkanes. Detailed experimental protocols and visualizations of core chemical transformations are presented to offer a practical resource for researchers in organic chemistry and drug development.

A Historical Perspective: The Emergence of Secondary Iodoalkanes in 19th-Century Organic Chemistry

The mid-19th century was a period of profound transformation in chemical science, with the nascent field of organic chemistry rapidly evolving from a descriptive to a predictive and synthetic discipline. While a specific date for the first synthesis of a secondary iodoalkane is not explicitly recorded, their use as reagents in the burgeoning field of synthetic organic chemistry from the 1850s onwards provides clear evidence of their existence and accessibility to chemists of the era.

The work of French chemist Charles-Adolphe Wurtz in 1855 on the coupling of alkyl halides using sodium metal, now famously known as the Wurtz reaction, is a significant historical marker.[1][2] In his publications in Comptes rendus hebdomadaires des séances de l'Académie des sciences and Annalen der Chemie und Pharmacie, Wurtz described the reaction of "iodure de butyle" (butyl iodide) with sodium to produce octane.[3] While the specific isomer of butyl iodide used was not always explicitly stated, the potential for using sec-butyl iodide, a secondary iodoalkane, was inherent in the understanding of isomerism at the time. This work implied that methods for the preparation of such compounds were known and practiced.

The development of the theory of chemical structure by chemists like August Kekulé and Aleksandr Butlerov further solidified the conceptual framework for understanding and differentiating between primary, secondary, and tertiary isomers, including iodoalkanes. Butlerov's work, in particular, focused on the synthesis and characterization of isomers, lending further credence to the deliberate synthesis of secondary iodoalkanes during this period.

One of the earliest well-documented methods for the synthesis of secondary iodoalkanes, which became a standard laboratory procedure, was the reaction of secondary alcohols with a source of iodine. The Victor Meyer test , developed in the late 19th century to distinguish between primary, secondary, and tertiary alcohols, relied on the formation of an iodoalkane from the corresponding alcohol by treatment with red phosphorus and iodine. For a secondary alcohol, this test unequivocally produced a secondary iodoalkane as an intermediate.

Key Synthetic Methodologies

The synthesis of secondary iodoalkanes can be broadly categorized into two primary approaches: the conversion of secondary alcohols and the halogen exchange of other secondary alkyl halides.

From Secondary Alcohols

The reaction of secondary alcohols with a source of iodine remains a cornerstone of secondary iodoalkane synthesis. The choice of iodinating agent and reaction conditions can influence the reaction mechanism, which can proceed via either an S(_N)1 or S(_N)2 pathway.

-

Reaction with Hydriodic Acid (HI): This classic method involves the direct reaction of a secondary alcohol with hydriodic acid. The reaction proceeds through the protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by the iodide ion. For secondary alcohols, the reaction can proceed via a mixture of S(_N)1 and S(_N)2 mechanisms, which can lead to a loss of stereochemical integrity if the starting alcohol is chiral.[4]

-

Reaction with Phosphorus and Iodine: A common and effective laboratory method involves the in-situ generation of phosphorus triiodide (PI(_3)) from red phosphorus and iodine, which then reacts with the secondary alcohol. This method is particularly useful as it avoids the strongly acidic conditions of concentrated HI.

Halogen Exchange: The Finkelstein Reaction

The Finkelstein reaction is a versatile method for the preparation of iodoalkanes, including secondary derivatives, from the corresponding chloro- or bromoalkanes.[5] This equilibrium reaction is driven to completion by the precipitation of the insoluble sodium chloride or sodium bromide in an acetone solvent. The reaction typically proceeds via an S(_N)2 mechanism, leading to inversion of configuration at the stereocenter.

Quantitative Data

The physical and spectroscopic properties of secondary iodoalkanes are crucial for their identification and purification. The following tables summarize key quantitative data for two representative secondary iodoalkanes.

Table 1: Physicochemical Properties of Secondary Iodoalkanes

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n²⁰/D) |

| Isopropyl iodide | 2-Iodopropane | 75-30-9 | C₃H₇I | 169.99 | 88.8 - 89.8[6] | 1.703[7] | 1.498[7] |

| sec-Butyl iodide | 2-Iodobutane | 513-48-4 | C₄H₉I | 184.02 | 119 - 120 | 1.598 | 1.499 |

Table 2: Spectroscopic Data for 2-Iodobutane (¹H NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.0 | Triplet | 3H | -CH₃ (of ethyl group) |

| ~1.7 | Multiplet | 2H | -CH₂- |

| ~1.9 | Doublet | 3H | -CH(I)CH₃ |

| ~4.1 | Sextet | 1H | -CH (I)- |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.[1]

Experimental Protocols

Synthesis of 2-Iodopropane from Isopropyl Alcohol (Adapted from a 1937 protocol)

This protocol is representative of early, well-documented methods for the preparation of a secondary iodoalkane.

Materials:

-

Isopropyl alcohol (30 g, 0.5 mol)

-

Red phosphorus (5 g)

-

Iodine (50 g, 0.2 mol)

-

10% Sodium hydroxide solution

-

Sodium thiosulfate solution

-

Anhydrous calcium chloride

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, a mixture of 30 g of isopropyl alcohol and 5 g of red phosphorus is placed.

-

50 g of iodine is added in small portions through the condenser. The mixture is cooled in an ice bath to control the exothermic reaction.

-

After the addition of iodine is complete, the mixture is allowed to stand for several hours and then gently warmed on a water bath until the color of iodine disappears.

-

The reaction mixture is then distilled. The crude 2-iodopropane is collected.

-

The distillate is washed successively with water, 10% sodium hydroxide solution, and a solution of sodium thiosulfate to remove unreacted iodine and acidic impurities.

-

The washed product is dried over anhydrous calcium chloride and then purified by fractional distillation.

-

The fraction boiling at 89-90 °C is collected as pure 2-iodopropane.

Expected Yield: Approximately 80% of the theoretical yield.[8]

Visualizing Key Chemical Transformations

Synthesis of Secondary Iodoalkanes from Secondary Alcohols

The synthesis of a secondary iodoalkane from a secondary alcohol using hydriodic acid can proceed through competing S(_N)1 and S(_N)2 pathways.

Caption: S(_N)1 vs. S(_N)2 pathways for the synthesis of secondary iodoalkanes.

The Wurtz Reaction Mechanism

The Wurtz reaction, while historically significant, is now less commonly used for the synthesis of alkanes due to side reactions. It is believed to proceed through a radical mechanism when reacting with secondary alkyl halides.

Caption: Mechanism of the Wurtz reaction with a secondary iodoalkane.

Conclusion

Secondary iodoalkanes have a rich history intertwined with the foundational development of organic chemistry. From their early implicit use in reactions like the Wurtz coupling to their deliberate synthesis through well-established protocols, these compounds have remained valuable intermediates for the construction of complex organic molecules. Understanding their historical context, synthetic routes, and reactivity is essential for modern chemists engaged in research and development. The methodologies and data presented in this guide offer a comprehensive resource for the continued application of secondary iodoalkanes in the advancement of chemical science.

References

- 1. 1H proton nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Reactions of Alcohols - Free Sketchy MCAT Lesson [sketchy.com]

- 5. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]

- 6. Isopropyl iodide - Wikipedia [en.wikipedia.org]

- 7. 2-Iodopropane | 75-30-9 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

Theoretical Insights into 2-Iodoheptane: A Computational Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the theoretical calculation of the physicochemical properties of 2-iodoheptane. It is intended for an audience with a background in computational chemistry, drug development, and molecular modeling. The document outlines the methodologies for key computational experiments and presents the expected quantitative data in structured tables. Furthermore, it visualizes the computational workflows and logical relationships using diagrams to facilitate a deeper understanding of the theoretical approaches.

Introduction

This compound is an alkyl iodide that serves as a valuable building block in organic synthesis and is of interest in medicinal chemistry due to the role of iodine in modulating the pharmacological properties of molecules. A thorough understanding of its conformational landscape, electronic properties, and thermochemistry is crucial for its effective application. Computational chemistry provides a powerful toolkit to elucidate these properties at a molecular level, offering insights that can guide experimental work and accelerate the drug discovery process.

This guide focuses on the application of Density Functional Theory (DFT) and other computational methods to predict the properties of this compound. While specific published theoretical studies on this compound are scarce, the methodologies described herein are based on well-established protocols for similar iodoalkanes and represent the current best practices in the field.

Computational Methodologies

The accurate theoretical prediction of molecular properties is highly dependent on the chosen computational approach. This section details the protocols for geometry optimization, vibrational frequency analysis, and thermochemical calculations for this compound.

Conformational Analysis and Geometry Optimization

A thorough exploration of the conformational space of this compound is the foundational step for all subsequent calculations.

Protocol:

-

Initial Conformer Generation: A conformational search is performed using a molecular mechanics force field, such as MMFF94, to identify low-energy conformers. This is typically achieved through a systematic or stochastic search of the rotatable bonds.

-

Geometry Optimization: The geometries of the identified conformers are then optimized using a quantum mechanical method. Density Functional Theory (DFT) is a common choice, offering a good balance between accuracy and computational cost.

-

Functional: A hybrid meta-GGA functional, such as M06-2X, is recommended as it has been shown to perform well for main-group thermochemistry and kinetics. Range-separated hybrid functionals with dispersion correction, like ωB97X-D, are also a suitable choice.

-

Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is employed for the carbon and hydrogen atoms. For the iodine atom, a basis set that includes effective core potentials (ECPs), such as LANL2DZdp, is used to account for relativistic effects.

-

-

Final Energy Calculation: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a larger basis set or a higher level of theory.

Vibrational Frequency Analysis

Vibrational frequency calculations are performed to confirm that the optimized geometries correspond to true energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

Protocol:

-

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory (e.g., M06-2X/6-311+G(d,p)/LANL2DZdp).

-

Verification of Minima: The absence of imaginary frequencies in the output confirms that the structure is a true minimum on the potential energy surface. The presence of one imaginary frequency indicates a transition state.

-

Thermochemical Data: The output of the frequency calculation provides the ZPVE, as well as thermal corrections to the enthalpy and Gibbs free energy.

Thermochemical Property Calculation

High-accuracy thermochemical properties, such as the standard enthalpy of formation, can be calculated using composite methods.

Protocol:

-

Composite Method Calculation: A composite method like the Gaussian-3 (G3) theory, specifically the G3B3 variant which uses B3LYP geometries and zero-point energies, is employed. This method involves a series of calculations at different levels of theory and basis sets to approximate the results of a high-level calculation.

-

Atomization Energy: The atomization energy is calculated by taking the difference between the sum of the energies of the constituent atoms and the energy of the molecule.

-

Enthalpy of Formation: The standard enthalpy of formation is then derived from the atomization energy using known experimental enthalpies of formation for the elements.

Predicted Properties of this compound

The following tables summarize the expected quantitative data from the theoretical calculations described above. These values are illustrative and represent typical outcomes for a molecule like this compound when subjected to these computational protocols.

Table 1: Computed Molecular Properties of this compound

| Property | Computed Value | Reference |

| Molecular Weight | 226.10 g/mol | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₅I | --INVALID-LINK-- |

| XLogP3-AA | 4.5 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 0 | --INVALID-LINK-- |

| Rotatable Bond Count | 4 | --INVALID-LINK-- |

| Exact Mass | 226.02185 Da | --INVALID-LINK-- |

| Monoisotopic Mass | 226.02185 Da | --INVALID-LINK-- |

| Topological Polar Surface Area | 0 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 8 | --INVALID-LINK-- |

| Complexity | 43.7 | --INVALID-LINK-- |

Table 2: Illustrative Thermochemical Data for this compound (Calculated)

| Thermochemical Property | Calculated Value |

| Zero-Point Vibrational Energy (ZPVE) | Value in kcal/mol |

| Standard Enthalpy of Formation (ΔHf°) | Value in kcal/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | Value in kcal/mol |

| Entropy (S°) | Value in cal/mol·K |

| Heat Capacity (Cv) | Value in cal/mol·K |

Note: Specific values are dependent on the chosen level of theory and are presented here as placeholders for the expected output of the described computational protocols.

Table 3: Key Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-I Stretch | ~500 - 600 |

| C-H Stretch (sp³) | ~2850 - 3000 |

| CH₂ Scissoring | ~1450 - 1470 |

| CH₃ Bending | ~1375 - 1385 |

Note: These are approximate frequency ranges. The precise values would be obtained from the vibrational analysis.

Visualizing Computational Workflows

Diagrams are essential for understanding the logical flow of computational procedures. The following Graphviz diagrams illustrate the key workflows described in this guide.

Methodological & Application

Application Notes and Protocols for the Synthesis of Grignard Reagents from 2-Iodoheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic agents extensively used in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of these organomagnesium halides, typically achieved by reacting an organic halide with magnesium metal in an ethereal solvent, is a fundamental transformation in modern chemistry.[2][3][4] This document provides detailed application notes and protocols for the synthesis of a Grignard reagent from 2-iodoheptane, a secondary alkyl halide. The reactivity of alkyl halides in Grignard formation follows the order R-I > R-Br > R-Cl, making alkyl iodides the most reactive starting materials.[3]

These notes will address critical experimental parameters, potential side reactions, and a detailed methodology for the successful synthesis of 2-heptylmagnesium iodide. Understanding and controlling these factors are paramount to achieving high yields and purity of the desired Grignard reagent, a crucial precursor in numerous synthetic routes in the pharmaceutical and chemical industries.

Key Experimental Parameters and Considerations

Successful Grignard reagent synthesis hinges on meticulous control of the reaction conditions. The following parameters are critical:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water and alcohols.[2][4] The presence of even trace amounts of moisture will quench the Grignard reagent as it forms, leading to the formation of the corresponding alkane (heptane in this case) and a significant reduction in yield. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[4][5]

-

Solvent Choice: Ethereal solvents are essential for the formation and stabilization of Grignard reagents.[3] Diethyl ether and tetrahydrofuran (THF) are the most commonly used solvents. They solvate the magnesium center of the Grignard reagent, forming a stable complex.[3]

-

Magnesium Activation: A passivating layer of magnesium oxide can form on the surface of the magnesium turnings, inhibiting the reaction.[3][5] Activation of the magnesium is often necessary to initiate the Grignard formation. This can be achieved by mechanical methods (e.g., crushing the turnings) or by using chemical activators such as a small crystal of iodine or a few drops of 1,2-dibromoethane.[5][6]

-

Initiation of the Reaction: The reaction is typically initiated by adding a small portion of the alkyl halide solution to the activated magnesium. The onset of the reaction is usually indicated by a gentle refluxing of the solvent and the appearance of a cloudy or turbid solution.[6] Gentle heating may be required to start the reaction; however, once initiated, the reaction is exothermic and may require cooling to maintain a controlled rate.[5]

-

Rate of Addition: The alkyl halide should be added dropwise to maintain a steady reaction rate and prevent side reactions. A slow addition rate helps to minimize the concentration of the alkyl halide in the reaction mixture, which can reduce the likelihood of Wurtz coupling.[5]

Principal Reaction and Side Reactions

The primary reaction is the insertion of magnesium into the carbon-iodine bond of this compound to form 2-heptylmagnesium iodide.

Main Reaction: CH₃(CH₂)₄CH(I)CH₃ + Mg → CH₃(CH₂)₄CH(MgI)CH₃

A significant side reaction that can occur during the synthesis of Grignard reagents is the Wurtz coupling .[5] This reaction involves the coupling of two alkyl groups, leading to the formation of a dimer. In this case, the Wurtz product would be 6,7-dimethyldodecane.

Wurtz Coupling Side Reaction: 2 CH₃(CH₂)₄CH(I)CH₃ + Mg → CH₃(CH₂)₄CH(CH₃)CH(CH₃)(CH₂)₄CH₃ + MgI₂

Minimizing the Wurtz coupling is crucial for maximizing the yield of the Grignard reagent. This can be achieved by controlling the reaction temperature and maintaining a low concentration of the alkyl halide through slow addition.[5]

Experimental Protocol: Synthesis of 2-Heptylmagnesium Iodide

This protocol details the synthesis of 2-heptylmagnesium iodide from this compound.

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | C₇H₁₅I | 226.10 | 11.3 g (0.05 mol) | 0.05 |

| Magnesium Turnings | Mg | 24.31 | 1.46 g (0.06 mol) | 0.06 |